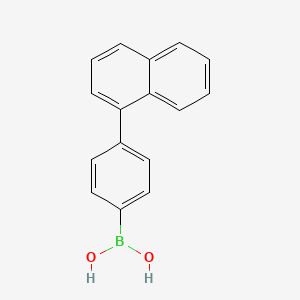
4-(Naphthalen-1-yl)phenylboronic acid
Vue d'ensemble
Description
“4-(Naphthalen-1-yl)phenylboronic acid” is a boronic acid derivative with the molecular formula C16H13BO2 . It is an off-white powder and is soluble in most polar organic solvents .
Molecular Structure Analysis
The molecular weight of “4-(Naphthalen-1-yl)phenylboronic acid” is 248.08 . The InChI and SMILES strings, which represent the structure of the molecule, are also provided .Physical And Chemical Properties Analysis
The boiling point of “4-(Naphthalen-1-yl)phenylboronic acid” is predicted to be 449.4±48.0 °C and its density is predicted to be 1.23±0.1 g/cm3 . It is soluble in Tetrahydrofuran .Applications De Recherche Scientifique
Luminescent Lanthanide Complexes
4-Naphthalen-1-yl-benzoic acid derivatives, related to 4-(Naphthalen-1-yl)phenylboronic acid, have been studied for their role in creating luminescent lanthanide complexes. These complexes exhibit significant fluorescence and large Stokes shifts in polar solvents, indicating efficient energy transfer, potentially useful in various photophysical applications (Kim, Baek, & Kim, 2006).
Anticancer Evaluation
Derivatives of naphthalen-1-yl compounds have been synthesized and evaluated for their anticancer properties. Specifically, compounds derived from naphthalen-1-ylmethyl have shown moderate activity against breast cancer cell lines, indicating potential therapeutic applications in cancer treatment (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Fluorescent Detection of Fluoride
Naphthalene diimide boronic acid derivatives have been employed as selective sensors for fluoride. These sensors utilize anion–π interactions and the cooperative effect of boronic acid groups, demonstrating high selectivity and efficiency in fluoride detection (Solís-Delgado, Ochoa-Terán, Yatsimirsky, & Pina-Luis, 2016).
Synthesis of Functional Polymers
Research has explored the use of arylboronic acids, including phenylboronic acid, in the synthesis of polymers containing highly substituted naphthalenes. These polymers, due to their thermal and morphological stability, have potential applications in materials science (Gao et al., 2013).
Host Materials for OLEDs
Naphthalene-based materials have been developed as host materials for red phosphorescent organic light-emitting diodes (OLEDs). These materials demonstrate excellent device performance, indicating their potential in advancing OLED technology (Li et al., 2018).
Antibacterial Agents
Compounds derived from naphthalen-1-amine have been investigated for their antibacterial potential. These compounds, including 4-methyl-N-(naphthalen-1-yl) benzenesulfonamide, show potent activity against various bacterial strains, suggesting their use in antimicrobial therapies (Abbasi et al., 2015).
Vesicular Sensors for Saccharides
Amphiphiles containing naphthalene and phenylboronic acid have been synthesized to create fluorescent vesicular sensors. These sensors are capable of detecting saccharides, demonstrating potential applications in biosensing technologies (Li et al., 2007).
Propriétés
IUPAC Name |
(4-naphthalen-1-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BO2/c18-17(19)14-10-8-13(9-11-14)16-7-3-5-12-4-1-2-6-15(12)16/h1-11,18-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHVXFQXTOIMQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=CC3=CC=CC=C32)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657203 | |
| Record name | [4-(Naphthalen-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Naphthalen-1-yl)phenylboronic acid | |
CAS RN |
870774-25-7 | |
| Record name | [4-(Naphthalen-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-Naphthyl)phenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[5-(4-Methoxyphenyl)-4-methyl-1,1-dioxido-3-oxoisothiazol-2(3H)-yl]methyl}benzoic acid](/img/structure/B1386981.png)
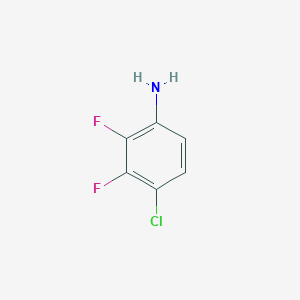
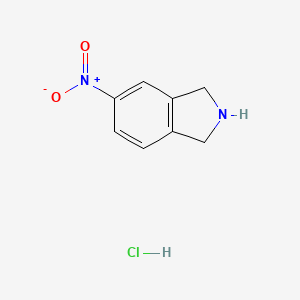
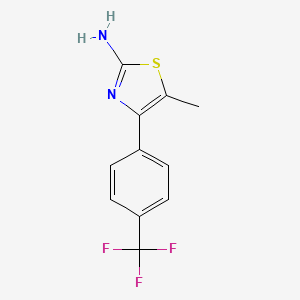
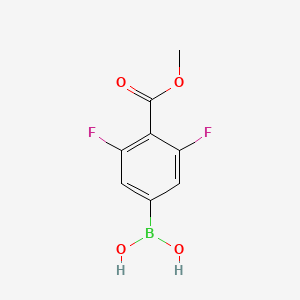
![5-(4-Methoxyphenyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1386987.png)
![3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]propan-1-amine](/img/structure/B1386988.png)
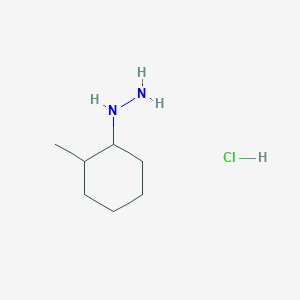
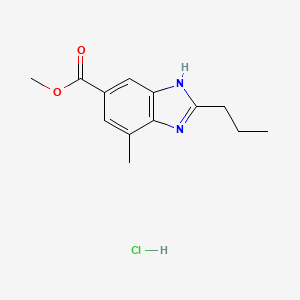
![{[5-(2-furyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride](/img/structure/B1386996.png)
![2-(3-Pyridinyl)-2,5-diazabicyclo[2.2.2]octane](/img/structure/B1386998.png)
![(3-Morpholin-4-ylpropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B1386999.png)
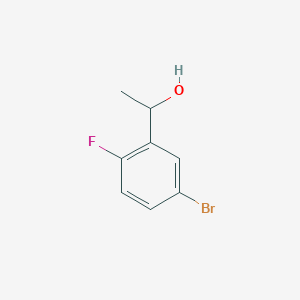
![magnesium;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] phosphate](/img/structure/B1387004.png)